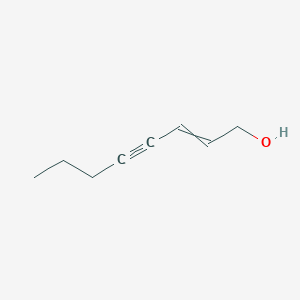![molecular formula C24H22N8 B14254504 2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine CAS No. 189316-22-1](/img/structure/B14254504.png)
2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is a complex organic compound featuring a phenylene bridge connecting two triazole and pyridine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine typically involves a multi-step process. One common method includes the condensation of 5-ethyl-4H-1,2,4-triazole with 1,4-phenylenediamine, followed by coupling with 2-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine exerts its effects involves its ability to coordinate with metal ions and interact with biological targets. The triazole and pyridine moieties can form stable complexes with transition metals, which can then participate in catalytic or inhibitory processes. Additionally, the compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{1,4-Phenylenebis[(5-methyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- 2,2’-{1,4-Phenylenebis[(5-phenyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-tetrazole-4,3-diyl)]}dipyridine
Uniqueness
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is unique due to its specific combination of triazole and pyridine rings connected by a phenylene bridge. This structure provides distinct electronic and steric properties, making it particularly useful in forming stable metal complexes and interacting with biological targets .
Eigenschaften
CAS-Nummer |
189316-22-1 |
|---|---|
Molekularformel |
C24H22N8 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
2-[5-ethyl-4-[4-(3-ethyl-5-pyridin-2-yl-1,2,4-triazol-4-yl)phenyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H22N8/c1-3-21-27-29-23(19-9-5-7-15-25-19)31(21)17-11-13-18(14-12-17)32-22(4-2)28-30-24(32)20-10-6-8-16-26-20/h5-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
TWBCWZDEUGVCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(N1C2=CC=C(C=C2)N3C(=NN=C3C4=CC=CC=N4)CC)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


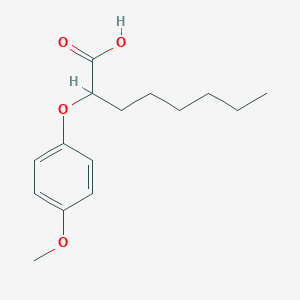
phosphane](/img/structure/B14254430.png)
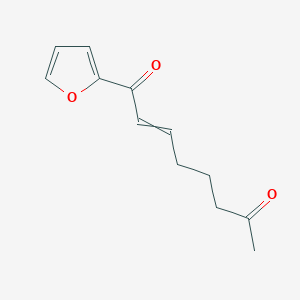
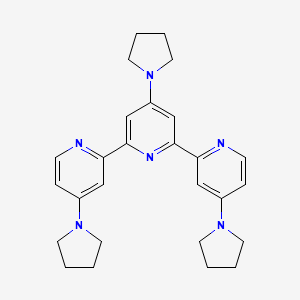
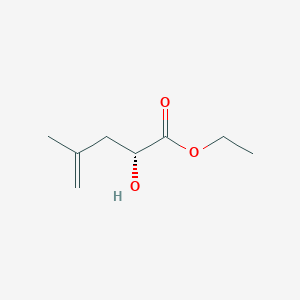
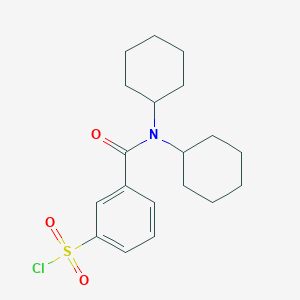
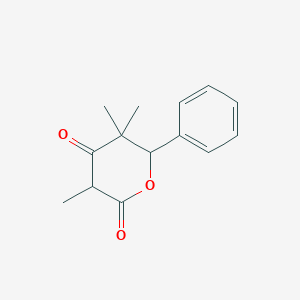
![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
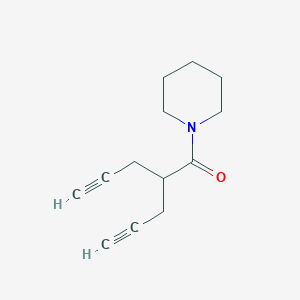
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methylphenyl)-1,3,5-triazine]](/img/structure/B14254496.png)
